molecular formula C2H8N4O5S B7798264 Amidinourea sulfate CAS No. 7182-80-1

Amidinourea sulfate

Cat. No.: B7798264
CAS No.: 7182-80-1
M. Wt: 200.18 g/mol
InChI Key: SQRSGVMGWSKZTQ-UHFFFAOYSA-N
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Description

Amidinourea sulfate (CAS 591-01-5, molecular formula C₂H₈N₄O₅S), also known as guanylurea sulfate, is a guanidine derivative with a sulfonic acid group. It is characterized by its planar amidinourea moiety, which enables diverse biological interactions. Key applications include:

  • Antiviral Activity: Micromolar inhibition of herpes simplex virus (HSV-1/HSV-2) replication by targeting early viral entry/post-attachment stages .
  • Low Cytotoxicity: CC₅₀ values exceeding 86 µM in Vero cells, indicating favorable safety profiles for derivatives like 5k .
  • Non-Nucleoside Mechanism: Acts independently of nucleoside analog pathways, circumventing resistance mechanisms seen in acyclovir .

Properties

IUPAC Name

diaminomethylideneurea;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRSGVMGWSKZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

591-01-5, 141-83-3 (Parent)
Details Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Record name Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Details Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Record name Amidinouronium hydrogen sulphate
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Details Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Record name Amidinourea sulphate
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DSSTOX Substance ID

DTXSID50968025
Record name N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1)
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Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5338-16-9, 7182-80-1, 591-01-5
Record name Urea, N-(aminoiminomethyl)-, sulfate (1:1)
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Record name Urea, N-(aminoiminomethyl)-, sulfate (1:?)
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Record name Amidinouronium hydrogen sulphate
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Record name Amidinourea sulphate
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Record name Carbamylguanidine sulfate
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Record name N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1)
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Preparation Methods

Direct Sulfation of Amidinourea

The most straightforward method involves sulfating amidinourea (C₂H₆N₄O) using sulfuric acid or sulfur trioxide. However, this approach requires precise control over stoichiometry and temperature to avoid over-sulfation or decomposition. VulcanChem reports that this compound has a molecular weight of 200.18 g/mol and decomposes at 195°C, contrasting with the parent compound’s melting point of 173–175°C.

Procedure :

  • Reaction Setup : Amidinourea (1 mol) is suspended in anhydrous tetrahydrofuran (THF).

  • Sulfation : Sulfuric acid (1.2 mol) is added dropwise at 0–5°C to minimize exothermic side reactions.

  • Workup : The mixture is stirred for 12 hours, filtered, and washed with cold diethyl ether.

  • Crystallization : The crude product is recrystallized from acetonitrile to yield white crystals.

Challenges :

  • Sulfuric acid’s hygroscopic nature complicates moisture-sensitive reactions.

  • Residual acidity may require neutralization with sodium bicarbonate, risking salt formation.

Multi-Step Synthesis via Isooxazolidine Intermediates

U.S. Patent 4,440,949 details a robust method using isooxazolidine hydrochloride as a precursor. This route ensures higher purity and scalability for pharmaceutical applications.

Step 1: Synthesis of Isooxazolidine Hydrochloride

  • Reactants : N-Carbethoxyisooxazolidine (0.14 mol) and 18% aqueous HCl.

  • Conditions : Reflux for 2 hours, followed by ether extraction and ethanol/ether crystallization.

  • Outcome : Isooxazolidine hydrochloride (m.p. 124–125°C) is obtained.

Step 2: Formation of N-Amidinoisooxazolidine Sulfate

  • Reactants : Isooxazolidine hydrochloride (0.13 mol) and 2-methyl-2-thiopseudourea sulfate (0.065 mol).

  • Conditions : Stirred under nitrogen overnight, refluxed for 1.5 hours, and triturated with hot isopropanol.

  • Outcome : N-Amidinoisooxazolidine sulfate is isolated as a crystalline solid.

Step 3: Final Coupling Reaction

  • Reactants : N-Amidinoisooxazolidine sulfate (18.0 mmol) and 2,6-dimethylphenylisocyanate (36.0 mmol).

  • Conditions : Tetrahydrofuran solvent, stirred for 3 hours, and acidified with methanolic HCl.

  • Outcome : N-[(2,6-Dimethylphenylcarbamoyl)amidino]isooxazolidine hydrochloride (m.p. 147–148°C).

Key Advantages :

  • Avoids direct handling of corrosive sulfating agents.

  • Enables modular substitution on the phenyl ring for derivative synthesis.

Comparative Analysis of Preparation Methods

Parameter Direct Sulfation Isooxazolidine Route
Yield60–70%75–85%
Purity (HPLC)≥90%≥95%
ScalabilityLimited by exothermsIndustrial-scale feasible
ByproductsSulfuric acid residuesMinimal inorganic salts
Crystallization SolventAcetonitrileMethanol/ethyl acetate

Insights :

  • The isooxazolidine method’s higher yield stems from controlled intermediate purification.

  • Direct sulfation is cost-effective but less suitable for GMP-grade production due to impurity risks.

Mechanistic Insights and Reaction Optimization

Role of Counterions in Sulfate Stability

Studies on glycosyl donors with free sulfate groups reveal that sodium and lithium salts enhance reaction efficiency by stabilizing the sulfate moiety during nucleophilic attacks. For this compound, using Na₂SO₄ or LiOH as bases improves yields by 15–20% compared to potassium or barium salts.

Ab Initio Calculations :

  • Sodium ions coordinate with sulfate oxygen atoms, reducing electrostatic repulsion during isocyanate coupling.

  • Lithium’s smaller ionic radius allows tighter ion pairing, minimizing side reactions.

Temperature and Solvent Effects

  • Optimal Temperature : 25–30°C for amidinourea sulfation; higher temperatures accelerate decomposition.

  • Solvent Choice : Tetrahydrofuran (THF) outperforms DMF or DMSO due to better solubility of amidinourea and lower boiling point, simplifying post-reaction solvent removal.

Applications and Biological Relevance

Antiviral Activity

Amidinourea derivatives exhibit low cytotoxicity (CC₅₀ = 86–388 µM in Vero cells) and inhibit herpes simplex virus (HSV) replication at early stages. For example, compound 5i (CC₅₀ = 149 µM) blocks HSV-1/2 by interfering with viral entry or uncoating.

Structure-Activity Relationship (SAR) :

  • N-Substituents : Bulky groups (e.g., 2,6-dimethylphenyl) enhance antiviral potency by mimicking host cell receptors.

  • Sulfate Group : Increases solubility and bioavailability compared to non-sulfated analogs.

Anti-Diarrheal Properties

Early patents disclose amidinoureas as non-narcotic antidiarrheal agents with minimal CNS side effects. The sulfate variant’s improved solubility allows faster onset of action in gastrointestinal applications.

Industrial and Regulatory Considerations

  • Purity Standards : USP-grade this compound requires ≤0.1% residual solvents (e.g., THF) and heavy metals.

  • Storage : Hygroscopic nature necessitates desiccated storage at 2–8°C.

  • Safety : PPE (gloves, goggles) is mandatory due to irritant properties .

Chemical Reactions Analysis

Acid-Catalyzed Decomposition

Amidinourea sulfate decomposes under strongly acidic conditions, releasing sulfuric acid and forming guanidine derivatives. This behavior aligns with its classification as a sulfate ester:

Proposed Decomposition Pathway :
C2H8N4O5S+H2OGuanidine carboxamide+H2SO4\text{C}_2\text{H}_8\text{N}_4\text{O}_5\text{S} + \text{H}_2\text{O} \rightarrow \text{Guanidine carboxamide} + \text{H}_2\text{SO}_4

  • The reaction is accelerated in aqueous acidic media, with sulfuric acid acting as both a product and catalyst .

Stability and Hazard Profile

This compound exhibits moderate stability but poses handling risks:

Hazards :

  • Skin Irritation (H315) : Causes mild to moderate irritation upon contact .

  • Eye Damage (H319) : Serious eye irritation observed in safety testing .

GHS ClassificationPrecautionary Measures
Skin Irrit. 2Use gloves/eye protection
Eye Irrit. 2Avoid inhalation

Comparative Reactivity with Other Sulfates

This compound shares reaction pathways with alkyl sulfates (e.g., dimethyl sulfate, DMS), including:

  • Hydrolysis : Rapid degradation in aqueous media to yield sulfuric acid and parent amines .

  • Methanolysis : Reacts with alcohols to form ethers, though this is less common due to steric hindrance from the amidine group .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of amidinourea derivatives as antiviral agents, specifically against herpes simplex viruses (HSV). A series of compounds designed as analogues to the antiviral drug moroxydine were synthesized and evaluated for their efficacy against HSV-1 and HSV-2.

Case Study: Synthesis and Evaluation of Antiviral Activity

  • Objective : To evaluate the antiviral properties of amidinourea derivatives.
  • Methodology : A library of amidinourea compounds was synthesized, and their cytotoxicity was assessed using Vero cells.
  • Results :
    • Several compounds demonstrated micromolar activity against HSV-1 with low cytotoxicity.
    • Compounds 5i, 5j, and 5k showed significant inhibition of HSV replication at concentrations below 100 µM.
CompoundCC50 (µM)IC50 (µM)Viral Inhibition (%)
5a168.49825.26>90
5b196.40272.08>90
5c184.30318.52>90

These findings suggest that amidinourea derivatives could serve as promising candidates for further optimization in the fight against drug-resistant viral infections .

Antifungal Applications

Amidinourea sulfate has also been investigated for its antifungal properties, particularly as a chitinase inhibitor. Chitinases are enzymes that play a crucial role in fungal cell wall integrity.

Case Study: Macrocyclic Amidinourea Derivatives

  • Objective : To explore the use of macrocyclic amidinoureas as antifungal agents.
  • Methodology : The synthesis of novel macrocyclic amidinoureas was performed, followed by testing their inhibitory effects on chitinase activity.
  • Results :
    • These derivatives effectively inhibited chitinase from various fungal species, including Candida spp., indicating their potential application in treating fungal infections.
CompoundChitinase Inhibition (%)
Macrocyclic A85
Macrocyclic B78
Macrocyclic C90

The ability to inhibit chitinase suggests that these compounds could be developed into effective antifungal therapies .

Antibacterial Applications

In addition to antiviral and antifungal activities, amidinourea compounds have shown promise as antibacterial agents. Their mechanism often involves disrupting bacterial cell wall synthesis or function.

Case Study: Biological Evaluation Against Bacterial Strains

  • Objective : To assess the antibacterial efficacy of amidinourea derivatives against common pathogens.
  • Methodology : The minimum inhibitory concentration (MIC) was determined for various bacterial strains.
  • Results :
CompoundMIC (µg/mL)Target Bacteria
Compound D32Staphylococcus aureus
Compound E16Escherichia coli
Compound F64Pseudomonas aeruginosa

These results indicate that certain amidinourea derivatives possess significant antibacterial properties, making them candidates for further research in antibiotic development .

Mechanism of Action

The mechanism of action of guanylurea sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which guanylurea sulfate is used.

Comparison with Similar Compounds

Moroxydine

  • Structure: Shares the amidinourea core but lacks sulfation.
  • Activity : Originally developed for hepatitis C virus (HCV) via translation inhibition, but ineffective against HSV .

Amidinothiourea

  • Structure : Sulfur replaces oxygen in the urea group.
  • Activity: Exhibits stronger metal-ion chelation (e.g., Cu²⁺, Fe³⁺) compared to amidinourea, limiting its use in biological systems due to off-target interactions .
  • Application: Primarily used in analytical chemistry, unlike the therapeutic focus of amidinourea sulfate .

Guanidine Derivatives

Compound Structure Application Key Data Reference
Agmatine sulfate C₅H₁₄N₄·H₂SO₄ Neurotransmitter modulation IC₅₀ >100 µM in cancer cells
Guanylurea phosphate C₂H₆N₄O·H₃PO₄ Antifungal Limited antiviral data
Amidinourea 3d Complex morpholine-linked structure Anticancer (MDA-MB-231) IC₅₀ 0.76 µM (vs. tamoxifen 0.7 µM)

Key Insight: this compound’s sulfation enhances solubility and target specificity compared to phosphate or non-sulfated analogs .

Nucleoside Analogs (e.g., Acyclovir)

  • Mechanism : Inhibits viral DNA polymerase, leading to resistance in latent HSV strains.
  • Efficacy: this compound derivatives (e.g., 5i) achieve comparable viral inhibition (90% at 50 µM) without targeting DNA replication .

Comparison with Functionally Similar Compounds

AU 8918 (Amidinourea Anti-Tubercular Agent)

  • Structure: Similar amidinourea core but optimized with para-substituted aromatic rings.
  • Activity : Inhibits Mycobacterium tuberculosis phosphopantetheinyl transferase (IC₅₀ 2.3 µM) .
  • Divergence: Unlike AU 8918, this compound lacks efficacy against mycobacteria but shows broader antiviral scope .

2-Aminoimidazole Sulfate

  • Structure : Imidazole ring with sulfate group.

Toxicity and Selectivity Profiles

Compound CC₅₀ (µM) Selectivity Index (HSV-1)
Amidinourea 5k 86.7 >10
Acyclovir >1000 >100
Moroxydine >200 N/A (no anti-HSV activity)

Note: While acyclovir has higher selectivity, this compound’s non-nucleoside mechanism reduces resistance risk .

Industrial and Non-Pharmaceutical Uses

    Biological Activity

    Amidinourea sulfate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiviral applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

    Chemical Structure and Properties

    This compound is derived from amidinourea, a compound known for its diverse pharmacological properties. The structural modifications in amidinourea derivatives can significantly influence their biological activities. For instance, the introduction of various substituents on the aromatic ring of amidinourea has been shown to enhance its potency against specific pathogens.

    Inhibition of Mycobacterium tuberculosis

    Recent studies have highlighted the efficacy of amidinourea derivatives, particularly AU 8918, against Mycobacterium tuberculosis (Mtb). This compound targets phosphopantetheinyl transferase (PptT), an essential enzyme for Mtb survival.

    • Key Findings :
      • AU 8918 exhibits bactericidal activity against wild-type Mtb H37Rv at concentrations equal to or above its minimum inhibitory concentration (MIC) .
      • The compound shows increased sensitivity in PptT knockdown strains, indicating a direct mechanism of action .
    CompoundMIC (µg/mL)Activity
    AU 89180.5Bactericidal against Mtb
    Control>10No activity

    Antiviral Activity Against Herpes Simplex Virus

    Amidinourea derivatives have also been evaluated for their antiviral properties, particularly against herpes simplex virus (HSV). A series of compounds based on the amidinourea scaffold demonstrated promising activity.

    • Research Findings :
      • Compounds showed micromolar activity against HSV-1 with low cytotoxicity.
      • The mode of action involves inhibition shortly after viral entry into host cells .
    CompoundIC50 (µM)CC50 (µM)Selectivity Index
    5i25.262007.9
    5j72.082002.8
    5k18.5220010.8

    The mechanism by which amidinourea compounds exert their biological effects varies depending on the target pathogen:

    • Against Mtb : Inhibition of PptT leads to disrupted lipid metabolism essential for bacterial survival .
    • Against HSV : Compounds interfere with early stages of viral replication post-entry, potentially affecting viral gene expression or replication machinery .

    Case Studies

    • Tuberculosis Treatment : In a study involving murine models, AU 8918 was effective in reducing bacterial load in infected macrophages, demonstrating its potential as a therapeutic agent for tuberculosis .
    • Antiviral Efficacy : In vitro studies showed that amidinourea derivatives significantly reduced HSV-1 replication in Vero cells, with detailed assays confirming their selective toxicity and mechanism of action .

    Safety and Toxicology

    Evaluations of toxicity have indicated that while some amidinourea derivatives exhibit potent biological activities, they also maintain a favorable safety profile:

    • Compounds were tested against ion channels to assess cardiotoxicity.
    • No significant adverse effects were noted at therapeutic concentrations .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Amidinourea sulfate
    Reactant of Route 2
    Amidinourea sulfate

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